

An In-Depth Technical Guide to (Bromomethylene)dimethyliminium Bromide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (Bromomethylene)dimethyliminium
bromide

Cat. No.: B1589413

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Preamble for the Research Professional

(Bromomethylene)dimethyliminium bromide, often referred to as a bromo-Vilsmeier reagent, stands as a potent and highly reactive electrophilic agent in modern organic synthesis. Structurally analogous to the more common (chloromethylene)dimethyliminium chloride (the classical Vilsmeier reagent), its bromine substitution significantly influences its reactivity profile, making it a specialized tool for bromination and formylation reactions.^[1] Its utility is particularly noted in the synthesis of complex molecules and pharmaceutical intermediates where selective activation or halogenation is paramount.^[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and key applications, designed to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this reagent.

Core Chemical and Physical Properties

(Bromomethylene)dimethyliminium bromide is a solid material at room temperature. As a quaternary iminium salt, it is characterized by a high degree of polarity and reactivity. Care must be taken in its handling as it is known to be corrosive, air-sensitive, and lachrymatory.^[2]

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 24774-61-6 | [1][3][4] |
| Molecular Formula | C ₃ H ₇ Br ₂ N | [3][4] |
| Molecular Weight | 216.90 g/mol | [3][4] |
| Physical Form | Solid | |
| Melting Point | 148-153 °C (lit.) | [3] |
| SMILES | C--INVALID-LINK--C.[Br-] | [3] |
| InChI Key | XIXYNENNFBWFK-UHFFFAOYSA-M | [1] |

Synthesis and Characterization

The synthesis of **(Bromomethylene)dimethyliminium bromide** relies on the activation of N,N-dimethylformamide (DMF) with a bromine source. The causality behind this synthesis is the nucleophilic attack of the carbonyl oxygen of DMF onto an electrophilic bromine species, followed by elimination to form the stable iminium salt.

Established Synthetic Pathways

Several methods are recognized for the preparation of this reagent, which can be generated in situ or isolated as a solid.

- **Direct Bromination of DMF:** A classical approach involves the direct reaction of elemental bromine (Br₂) with N,N-dimethylformamide.[1] This reaction is highly exothermic and necessitates careful temperature control, typically performed in an inert solvent like dichloromethane at low temperatures (e.g., 0 °C) to manage reactivity and prevent byproduct formation.
- **Triphenylphosphine-Mediated Synthesis:** An alternative route involves the reaction of triphenylphosphine (PPh₃) with bromine in DMF.[1] This system is believed to first form a triphenylphosphine-bromine adduct, which then serves as the activating agent for DMF, generating the Vilsmeier-type reagent in situ.[1]

Experimental Protocol: Synthesis via Direct Bromination (Illustrative)

As a Senior Application Scientist, it is crucial to note that while the principles are established, detailed, citable protocols with specific yields and full characterization for this exact compound are not readily available in the public domain. The following is an illustrative protocol based on analogous preparations of Vilsmeier reagents and general chemical principles. It serves as a starting point for methods development and must be validated.

Materials:

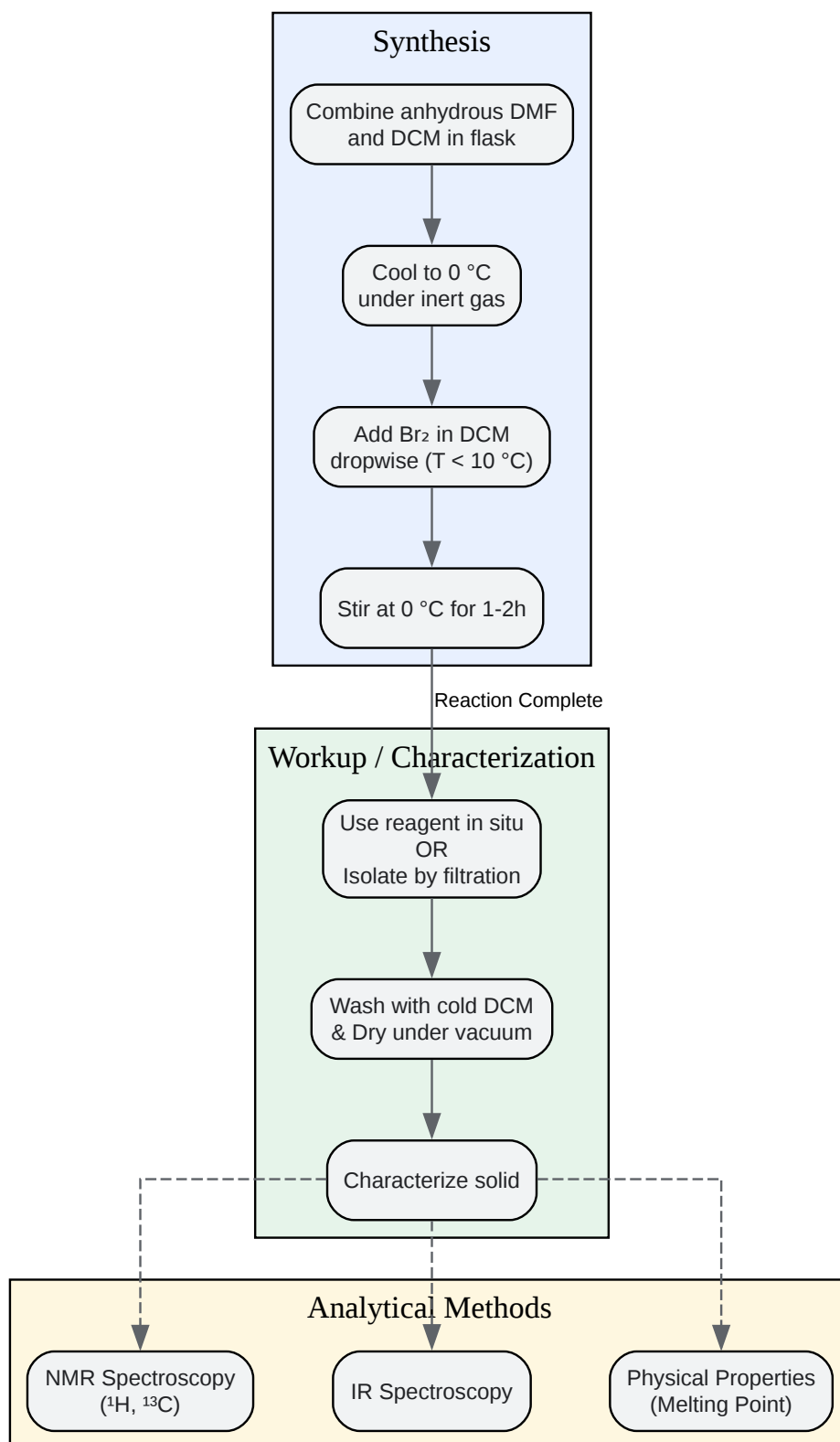
- N,N-Dimethylformamide (DMF), anhydrous
- Bromine (Br₂), reagent grade
- Dichloromethane (DCM), anhydrous
- Round-bottom flask with a magnetic stirrer and dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

- Preparation: Under an inert atmosphere, charge a flame-dried round-bottom flask with anhydrous DMF (1.0 eq) dissolved in anhydrous DCM.
- Cooling: Cool the solution to 0 °C using an ice bath. Effective temperature control is critical to ensure safety and prevent degradation.
- Bromine Addition: Add a solution of Bromine (1.0 eq) in anhydrous DCM dropwise to the stirred DMF solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5-10 °C throughout the addition.
- Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. The formation of a precipitate is often observed.

- Isolation (Optional): If isolation is desired, the resulting solid can be collected by filtration under an inert atmosphere, washed with cold anhydrous DCM, and dried under vacuum.
- In Situ Use: More commonly, the reagent is generated and used directly in the subsequent reaction step without isolation.

Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis and characterization of (Bromomethylene)dimethyliminium bromide.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the reagent.

- **NMR Spectroscopy (^1H & ^{13}C):** Proton and Carbon-13 NMR are indispensable for structural confirmation. The ^1H NMR spectrum is expected to show two primary signals: a downfield singlet for the methine proton ($\text{BrCH}=\text{N}^+$) and another singlet for the six equivalent protons of the two N-methyl groups. The ^{13}C NMR would similarly show characteristic peaks for the iminium carbon and the N-methyl carbons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is a rapid method to identify key functional groups. The most diagnostic peak for this iminium salt is the strong stretching vibration of the carbon-nitrogen double bond ($\text{C}=\text{N}^+$), typically found in the region of $1650\text{--}1700\text{ cm}^{-1}$. Other vibrations for C-H and C-Br bonds would also be present.[\[1\]](#)

Chemical Reactivity and Mechanistic Insights

The reactivity of **(Bromomethylene)dimethyliminium bromide** is dominated by the powerful electrophilicity of the carbon atom in the iminium group ($\text{C}=\text{N}^+$).[\[1\]](#) The positive charge on the nitrogen atom creates a strong electron-withdrawing effect, making the iminium carbon highly susceptible to attack by a wide range of nucleophiles.

Mechanism: Conversion of an Alcohol to an Alkyl Bromide

This reagent provides an effective method for the selective bromination of alcohols, particularly primary alcohols. The mechanism avoids the strongly acidic conditions of reagents like HBr that can lead to carbocation rearrangements in sensitive substrates.

- **Activation of Alcohol:** The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic iminium carbon.
- **Intermediate Formation:** This attack forms an O-alkylated intermediate, which is a highly activated species with an excellent leaving group ($\text{Br-CH}=\text{N}(\text{CH}_3)_2\text{-O-R}$).

- **Nucleophilic Attack by Bromide:** The bromide counter-ion (Br^-) then acts as a nucleophile, attacking the alkyl group (R) in an $\text{S}_{\text{N}}2$ fashion.
- **Product Formation:** This displacement results in the formation of the alkyl bromide and N,N-dimethylformamide as a byproduct.

Caption: Mechanism for the conversion of a primary alcohol to an alkyl bromide.

Applications in Organic and Drug Synthesis

The unique reactivity of this reagent makes it a valuable tool in multi-step synthesis where mild and selective transformations are required.

- **Halogenation and Formylation:** It serves as both a brominating and formylating agent.^[1] Its primary use in the Vilsmeier-Haack reaction is the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical drugs.
- **Conversion of Alcohols:** As detailed above, it is used for converting alcohols to alkyl bromides, a fundamental transformation for introducing a versatile functional handle for subsequent C-C or C-heteroatom bond formation.^[1] Brominated organic compounds are crucial intermediates in the pharmaceutical industry.
- **Homologation Reactions:** The reagent participates in one-carbon homologation reactions, for instance, converting aldehydes into carboxylic acid derivatives with an additional carbon atom.^[1]
- **Synthesis of Bioactive Molecules:** Its chloro-analogue has been used in the synthesis of APIs, demonstrating the industrial relevance of this class of reagents for creating complex drug molecules. It has also been used to synthesize derivatives of cellulose.^[1]

Safety and Handling

As a highly reactive and hazardous substance, **(Bromomethylene)dimethyliminium bromide** requires strict handling protocols.

- **Hazards:** The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. It is also corrosive and lachrymatory.^[2]

- **Personal Protective Equipment (PPE):** Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A dust mask (e.g., N95) is recommended for handling the solid.
- **Handling:** Due to its air and moisture sensitivity, it should be handled under an inert atmosphere (nitrogen or argon). Reactions are often exothermic and require cooling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

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